molecular formula C16H24Cl2O2S5 B12588651 3,3'-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) CAS No. 633303-53-4

3,3'-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one)

Cat. No.: B12588651
CAS No.: 633303-53-4
M. Wt: 479.6 g/mol
InChI Key: VHHQEFBTQLCBNB-UHFFFAOYSA-N
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Description

3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) is a complex organic compound characterized by its unique structure, which includes a pentasulfane bridge and multiple chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) typically involves the reaction of 3-chloro-2,2,4,4-tetramethylcyclobutan-1-one with a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to facilitate the formation of the pentasulfane bridge.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of the cyclobutanone derivative, followed by chlorination and subsequent reaction with sulfur. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the pentasulfane bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the pentasulfane bridge, yielding simpler sulfur-containing compounds.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simpler sulfur-containing compounds.

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) involves its interaction with molecular targets through its reactive functional groups. The pentasulfane bridge can undergo redox reactions, while the chlorine atoms can participate in substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one): Lacks the pentasulfane bridge, resulting in different chemical properties.

    3,3’-(Disulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one): Contains a shorter sulfur bridge, affecting its reactivity and stability.

Uniqueness

3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) is unique due to its pentasulfane bridge, which imparts distinct chemical and physical properties. This feature makes it a valuable compound for various applications, particularly in fields requiring high thermal stability and specific reactivity.

Properties

CAS No.

633303-53-4

Molecular Formula

C16H24Cl2O2S5

Molecular Weight

479.6 g/mol

IUPAC Name

3-chloro-3-[(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutyl)pentasulfanyl]-2,2,4,4-tetramethylcyclobutan-1-one

InChI

InChI=1S/C16H24Cl2O2S5/c1-11(2)9(19)12(3,4)15(11,17)21-23-25-24-22-16(18)13(5,6)10(20)14(16,7)8/h1-8H3

InChI Key

VHHQEFBTQLCBNB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(C1(SSSSSC2(C(C(=O)C2(C)C)(C)C)Cl)Cl)(C)C)C

Origin of Product

United States

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